Azetidin-3-yl(pyridin-3-yl)methanol oxalate
Overview
Description
Azetidin-3-yl(pyridin-3-yl)methanol oxalate is a chemical compound with the molecular formula C11H14N2O5 and a molecular weight of 254.24 g/mol . This compound is of interest due to its unique structure, which includes both azetidine and pyridine rings. These rings are known for their significant roles in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(pyridin-3-yl)methanol oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Azetidin-3-yl(pyridin-3-yl)methanol oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving azetidine and pyridine rings.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of azetidin-3-yl(pyridin-3-yl)methanol oxalate involves its interaction with molecular targets through its azetidine and pyridine rings. These rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function . The exact pathways and molecular targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one: Known for its use in β-lactam antibiotics like penicillin and cephalosporin.
Pyrrolidine derivatives: Commonly found in natural alkaloids and used as glucosidase inhibitors.
Oxetane derivatives: Used in the synthesis of heterocyclic amino acids.
Uniqueness
Azetidin-3-yl(pyridin-3-yl)methanol oxalate is unique due to its combination of azetidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure is less common and offers a versatile platform for further functionalization and application in various fields .
Properties
IUPAC Name |
azetidin-3-yl(pyridin-3-yl)methanol;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.C2H2O4/c12-9(8-5-11-6-8)7-2-1-3-10-4-7;3-1(4)2(5)6/h1-4,8-9,11-12H,5-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMQVPFYYIHFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(C2=CN=CC=C2)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.